Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of a base.
Coupling of Pyrrole and Furan Rings: The final step involves coupling the pyrrole and furan rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide
- N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)pyridine-2-carboxamide
Uniqueness
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide is unique due to its fused pyrrole and furan rings, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications, distinguishing it from other similar compounds that may have different ring structures or substituents.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c16-14-13(10-5-2-1-3-6-10)11(19)9-18(14)17-15(20)12-7-4-8-21-12/h1-8,16,19H,9H2,(H,17,20) |
InChI Key |
ZRFNLVPSLLRJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CO2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.